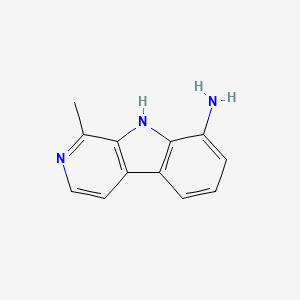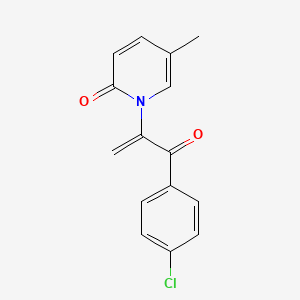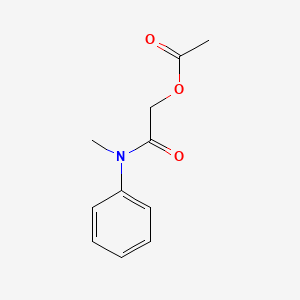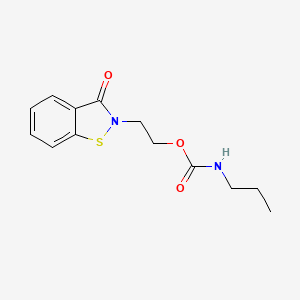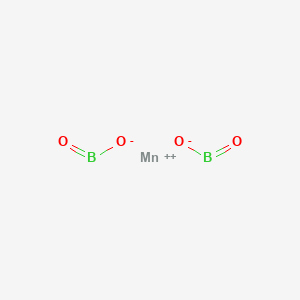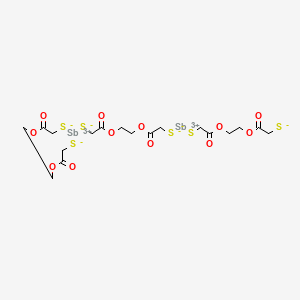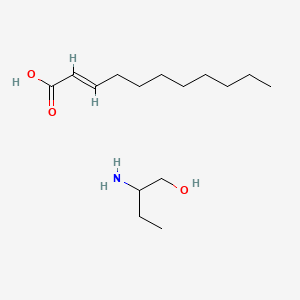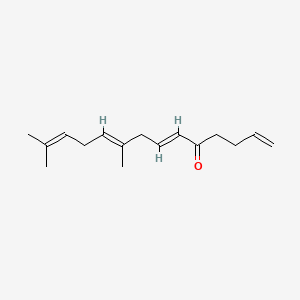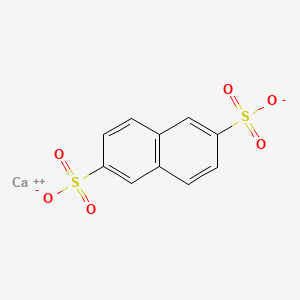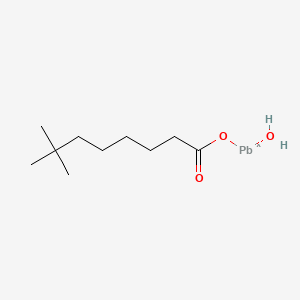
Bis(2-(triphenylphosphoranyl)ethyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(triphenylphosphoranyl)ethyl) ether is an organophosphorus compound characterized by the presence of two triphenylphosphoranyl groups attached to an ethyl ether backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(triphenylphosphoranyl)ethyl) ether typically involves the reaction of triphenylphosphine with an appropriate ethyl ether derivative under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(triphenylphosphoranyl)ethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-(triphenylphosphoranyl)ethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(2-(triphenylphosphoranyl)ethyl) ether involves its ability to interact with various molecular targets through its phosphoranyl groups. These interactions can lead to the formation of stable complexes with metals and other electrophiles, facilitating catalytic processes and other chemical transformations . The pathways involved often include single-electron transfer (SET) reactions and radical generation .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications.
Uniqueness
Bis(2-(triphenylphosphoranyl)ethyl) ether is unique due to its dual phosphoranyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific interactions with phosphine-binding sites are required.
Properties
CAS No. |
5368-62-7 |
|---|---|
Molecular Formula |
C40H38OP2+2 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium |
InChI |
InChI=1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2 |
InChI Key |
NJBGGFGJVQAWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCOCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


